molecular formula C34H59NO14 B7881416 Fumonisin B2 from Fusarium moniliforme

Fumonisin B2 from Fusarium moniliforme

Cat. No.: B7881416
M. Wt: 705.8 g/mol
InChI Key: CFOIYOQEQJFMGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fumonisin B2 can be prepared through a reliable and large-scale method involving the inoculation of maize culture with Fusarium moniliforme. The targeted B-series fumonisins, including fumonisin B2, are first extracted from the culture . The extraction process typically involves the use of methanol and subsequent purification steps to isolate high-purity fumonisin B2 .

Industrial Production Methods

Industrial production of fumonisin B2 follows similar methods to laboratory preparation but on a larger scale. The fungi are cultured in controlled environments, and the fumonisins are extracted and purified using advanced techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fumonisin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving fumonisin B2 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of fumonisin B2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy analogs .

Comparison with Similar Compounds

Fumonisin B2 is structurally similar to other fumonisins, such as fumonisin B1 and fumonisin B3. The primary difference lies in the presence or absence of hydroxy groups. Fumonisin B2 lacks one hydroxy group compared to fumonisin B1, making it more cytotoxic . Other similar compounds include:

Fumonisin B2’s unique structural properties and higher cytotoxicity make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO14/c1-5-10-20(2)13-27(48-31(42)17-23(33(44)45)15-29(38)39)28(49-32(43)18-24(34(46)47)16-30(40)41)14-21(3)11-8-6-7-9-12-25(36)19-26(37)22(4)35/h20-28,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOIYOQEQJFMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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